2-(1H-Indol-4-YL)acetic acid
Overview
Description
2-(1H-Indol-4-YL)acetic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, specifically, is structurally related to indole-3-acetic acid, a well-known plant hormone involved in various growth processes .
Mechanism of Action
Target of Action
2-(1H-Indol-4-YL)acetic acid, like other indole derivatives, is known to bind with high affinity to multiple receptors . The indole nucleus is a key component of many important synthetic drug molecules and has been found to have a broad spectrum of biological activities .
Mode of Action
It is known that indole derivatives interact with their targets, causing changes that lead to their biological effects . For example, some indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives, including this compound, can affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . Indole derivatives can also inhibit the replication of various viruses, including influenza A and Coxsackie B4 virus .
Result of Action
The result of the action of this compound can vary depending on the specific biological activity. For example, indole derivatives with antiviral activity can inhibit the replication of viruses, while those with anti-inflammatory activity can reduce inflammation .
Biochemical Analysis
Biochemical Properties
2-(1H-Indol-4-YL)acetic acid, like other indole derivatives, possesses various biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound interacts with various enzymes, proteins, and other biomolecules, contributing to these diverse biological activities .
Cellular Effects
The effects of this compound on cells and cellular processes are broad and varied. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression . The exact mechanism of action is complex and depends on the specific biological context.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . More detailed studies are needed to fully understand the dosage effects of this compound in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins . It can also affect its localization or accumulation
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Indol-4-YL)acetic acid typically involves the reaction of indole with glyoxylic acid under acidic conditions. The process can be summarized as follows:
Starting Materials: Indole and glyoxylic acid.
Reaction Conditions: The reaction is carried out in an acidic medium, often using hydrochloric acid or sulfuric acid as the catalyst.
Procedure: Indole is reacted with glyoxylic acid at elevated temperatures to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of high-pressure reactors and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(1H-Indol-4-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products:
Oxidation: Indole derivatives with ketone or aldehyde groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
2-(1H-Indol-4-YL)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its role in plant growth and development, similar to indole-3-acetic acid.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Indole-3-acetic acid: A well-known plant hormone with similar structural features.
Indole-3-butyric acid: Another plant growth regulator with a longer carbon chain.
Indole-3-propionic acid: Known for its antioxidant properties
Uniqueness: 2-(1H-Indol-4-YL)acetic acid is unique due to its specific position of the acetic acid group on the indole ring, which influences its biological activity and chemical reactivity. This structural variation allows for distinct interactions with biological targets and different applications in research and industry .
Properties
IUPAC Name |
2-(1H-indol-4-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-10(13)6-7-2-1-3-9-8(7)4-5-11-9/h1-5,11H,6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJNAOLVFGLFTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10502328 | |
Record name | (1H-Indol-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10502328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16176-74-2 | |
Record name | (1H-Indol-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10502328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indole-4-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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